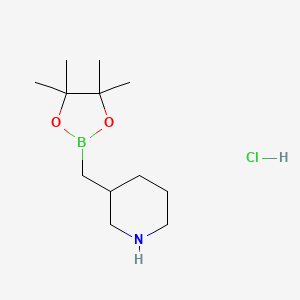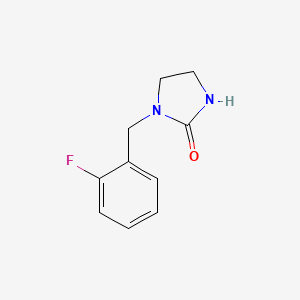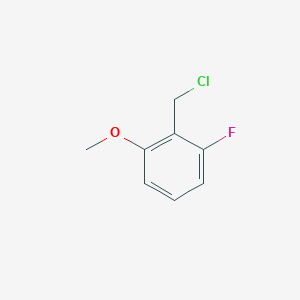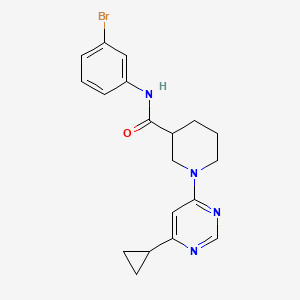![molecular formula C17H17NO4 B3003642 ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate CAS No. 317833-19-5](/img/structure/B3003642.png)
ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate and its derivatives have been the subject of crystal structure analysis. These compounds exhibit geometrical parameters that reveal chromene rings adopting a sofa conformation, which is critical for understanding their potential applications in various fields, including materials science and pharmaceuticals (Malathy, Ganapathy, Srinivasan, & Manickam, 2015).
Synthesis of Novel Compounds
Researchers have explored the synthesis of new compounds using this compound as a precursor. These efforts include the creation of unique benzo[g]pyrido[1,2-a]quinoxaline ring systems (Markees, 1990) and the development of benzochromenopyrimidines with potential antiproliferative activity against colorectal cancer (Choura et al., 2022).
Applications in Heterocyclic Chemistry
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, such as chromeno[4,3-c]pyrazoles, indicating their versatility in heterocyclic chemistry and potential for creating novel pharmacologically active substances (Reddy & Nagaraj, 2008).
Antibacterial Activities
Studies on novel coumarin isoxazoline derivatives, synthesized using this compound, have shown promising results in antibacterial activities. This highlights the potential of these compounds in the development of new antibacterial agents (Suresh, Venkata Nadh, Srinivasu, & Kaushal, 2016).
Antimicrobial Activity
The compound has been a part of studies focusing on its single-crystal structure and antimicrobial activity. These studies are vital for understanding the structural basis of its biological activity and potential applications in combating microbial infections (Radwan et al., 2020).
Synthesis of Trifluoromethylated Derivatives
Research has been conducted on the synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives using this compound. Such studies are significant for advancing the development of novel compounds with potential applications in various fields, including pharmaceuticals (Duan et al., 2013).
Properties
IUPAC Name |
ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPWSGRYYFKMF-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)

![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)





![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)
![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)


